molecular formula C10H8BrNO B6188799 7-bromo-6-methyl-1H-indole-3-carbaldehyde CAS No. 2648961-02-6

7-bromo-6-methyl-1H-indole-3-carbaldehyde

Cat. No. B6188799
CAS RN: 2648961-02-6
M. Wt: 238.1
InChI Key:
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Description

“7-bromo-6-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 6th position, and a carbaldehyde group at the 3rd position of the indole ring .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is approximately 320.1°C at 760 mmHg . It is a solid at room temperature .

Safety and Hazards

The safety data sheet for “7-bromo-6-methyl-1H-indole-3-carbaldehyde” is available . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-methyl-1H-indole-3-carbaldehyde involves the bromination of 6-methylindole followed by oxidation to form the aldehyde group.", "Starting Materials": [ "6-methylindole", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Sodium chlorite", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 6-methylindole using bromine in acetic acid to form 7-bromo-6-methylindole.", "Step 2: Oxidation of 7-bromo-6-methylindole using sodium chlorite and sulfuric acid to form 7-bromo-6-methyl-1H-indole-3-carboxylic acid.", "Step 3: Decarboxylation of 7-bromo-6-methyl-1H-indole-3-carboxylic acid using sodium bicarbonate to form 7-bromo-6-methyl-1H-indole-3-carbaldehyde.", "Step 4: Purification of the final product using water and sodium chloride." ] }

CAS RN

2648961-02-6

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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